molecular formula C14H13ClN2O B13801829 Benzimidazole, 2-phenoxymethyl-, hydrochloride CAS No. 20904-13-6

Benzimidazole, 2-phenoxymethyl-, hydrochloride

Cat. No.: B13801829
CAS No.: 20904-13-6
M. Wt: 260.72 g/mol
InChI Key: RCQZSBFFYKSWME-UHFFFAOYSA-N
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Description

Benzimidazole, 2-phenoxymethyl-, hydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 2-phenoxymethyl-, hydrochloride typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds with high yield and efficiency, and the product can be easily separated using hexane and water washes.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-phenoxymethyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Mechanism of Action

The mechanism of action of benzimidazole, 2-phenoxymethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as those involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer and antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazole, 2-phenoxymethyl-, hydrochloride stands out due to its unique combination of a benzimidazole core and a phenoxymethyl group. This structural modification enhances its biological activity and broadens its range of applications compared to other benzimidazole derivatives .

Properties

CAS No.

20904-13-6

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-(phenoxymethyl)-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C14H12N2O.ClH/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H

InChI Key

RCQZSBFFYKSWME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2.Cl

Origin of Product

United States

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